2,3,4,5,6-Pentafluorobenzyl alcohol

Catalog No.
S588622
CAS No.
440-60-8
M.F
C7H3F5O
M. Wt
198.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorobenzyl alcohol

CAS Number

440-60-8

Product Name

2,3,4,5,6-Pentafluorobenzyl alcohol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methanol

Molecular Formula

C7H3F5O

Molecular Weight

198.09 g/mol

InChI

InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2

InChI Key

PGJYYCIOYBZTPU-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)O

Synonyms

(Hydroxymethyl)pentafluorobenzene; 2,3,4,5,6-Pentafluorobenzyl Alcohol;(Pentafluorophenyl)methanol; Pentafluorobenzyl Alcohol; 2,3,4,5,6-pentafluoro-Benzenemethanol

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)O

The exact mass of the compound 2,3,4,5,6-Pentafluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5,6-Pentafluorobenzyl alcohol (PFBA) is a highly fluorinated primary alcohol primarily procured as a premier derivatization reagent and a specialized synthetic building block. In analytical workflows, it is utilized to introduce the strongly electron-capturing pentafluorobenzyl (PFB) moiety into carboxylic acids, phenols, and amines, fundamentally enabling ultra-trace quantification via Gas Chromatography-Electron Capture Detection (GC-ECD) and Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) [1]. In synthetic chemistry, PFBA serves as a critical precursor for the generation of stable activated esters and hindered polyfluorinated ethers, offering a unique combination of high lipophilicity, strong electronegativity, and controlled nucleophilicity that dictates its selection over standard aliphatic or unfluorinated aromatic alcohols [2].

Generic substitution of 2,3,4,5,6-Pentafluorobenzyl alcohol with unfluorinated benzyl alcohol or the structurally related pentafluorophenol (PFP) results in critical process failures. Unfluorinated benzyl alcohol lacks the five highly electronegative fluorine atoms required to generate stable anions, rendering it completely ineffective for NICI-MS or ECD analytical workflows where sub-picogram sensitivity is mandatory [1]. Conversely, while pentafluorophenol is commonly used to create activated esters, substituting PFBA with PFP in solid-phase bioconjugation workflows leads to hyper-reactive intermediates; pentafluorophenyl esters degrade and form multiple side products under solid-phase synthesis conditions, whereas pentafluorobenzyl esters derived from PFBA maintain the precise stability required to survive synthesis cycles while remaining reactive enough for subsequent amidation[2].

Trace-Level Analytical Sensitivity in NICI-MS

In the trace-level determination of target analytes (e.g., phenols, alkylphosphonic acids), derivatization with PFBA significantly outperforms conventional trimethylsilyl (TMS) derivatization. When analyzed via NICI-MS, pentafluorobenzyl derivatives exhibit responses 3.3 to 61 times higher than TMS derivatives analyzed in standard Electron Ionization (EI) mode [1]. Furthermore, for alkylphosphonic acids, the Limit of Detection (LOD) drops from 10 picograms (pg) for TMS-EI to an exceptional 100 attograms (ag) for PFB-NICI, representing a 100,000-fold enhancement in sensitivity [2].

Evidence DimensionLimit of Detection (LOD) and Signal Response
Target Compound DataPFB derivatives: 100 ag LOD (NICI-MS); 3.3x-61x higher response
Comparator Or BaselineTMS derivatives: 10 pg LOD (EI-MS)
Quantified Difference100,000-fold improvement in LOD for phosphonic acids
ConditionsGC-NICI-MS vs GC-EI-MS for trace analyte monitoring

Procurement of PFBA is strictly necessary for laboratories requiring attogram-level detection limits in environmental or biological matrices, where standard silylating agents fail to provide adequate signal.

Precursor Stability in Solid-Phase Oligonucleotide Synthesis

When synthesizing activated ester intermediates for the modification of internucleotidic phosphate groups, the choice of the fluorinated alcohol dictates process viability. Utilizing pentafluorophenol (PFP) to form aryl esters results in multiple product formations because the ester is too reactive to withstand solid-phase DNA synthesis conditions [1]. In contrast, utilizing 2,3,4,5,6-Pentafluorobenzyl alcohol to form the less-activated pentafluorobenzyl ester yields a stable intermediate that survives the synthesis cycles intact, allowing for high-yield, targeted amide-linked conjugate formation during post-synthetic ammonia treatment[1].

Evidence DimensionSolid-phase synthesis compatibility and stability
Target Compound DataPentafluorobenzyl ester: Stable intermediate, high yield of single target conjugate
Comparator Or BaselinePentafluorophenyl ester: Unstable, multiple degradation products
Quantified DifferenceBinary success/failure in solid-phase workflow survival
ConditionsTandem Staudinger reaction and amide bond formation on solid support

For industrial bioconjugation workflows, PFBA provides the exact steric and electronic profile needed to create an activated ester that is stable during synthesis but reactive during cleavage.

Nucleophilic Efficiency in Hindered Ether Synthesis

In the photoinduced synthesis of hindered polyfluorinated alkyl ethers via O-H bond insertion with N-tosylhydrazones, the selection of the fluorinated alcohol significantly impacts the reaction yield. Standard secondary fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) initially yielded only 37% of the desired product under standard conditions due to weak nucleophilicity [1]. Conversely, utilizing the primary 2,3,4,5,6-Pentafluorobenzyl alcohol under the same reaction framework demonstrated excellent reactivity, contributing to optimized yields of up to 90% for polyfluorinated alkyl ethers [1].

Evidence DimensionReaction yield in photoinduced etherification
Target Compound DataPFBA: Moderate to excellent reactivity (up to 90% optimized yield)
Comparator Or BaselineHFIP: 37% initial yield under standard conditions
Quantified DifferenceSubstantial yield improvement (>2x baseline) due to primary alcohol nucleophilicity
ConditionsPhotoinduced O-H insertion with N-tosylhydrazones (427 nm irradiation)

PFBA is the preferred fluorinated building block for scaling up the synthesis of hindered polyfluorinated ethers, ensuring higher throughput and fewer unreacted starting materials than secondary fluoroalcohols.

Ultra-Trace Environmental and Biological Monitoring

Directly downstream of its unmatched NICI-MS sensitivity, PFBA is the reagent of choice for derivatizing carboxylic acids, phenols, and alkylphosphonic acids in complex matrices. It is procured by analytical laboratories to achieve attogram-level detection limits in GC-ECD and NICI-MS workflows, which is impossible to attain with standard silylation reagents [1].

Solid-Phase Oligonucleotide Bioconjugation

Leveraging its optimal stability profile compared to pentafluorophenol, PFBA is procured to synthesize pentafluorobenzyl esters of azidosulfonyl-benzoic acids. These stable intermediates are crucial for tandem Staudinger reactions, allowing the controlled modification of internucleotidic phosphate groups without degradation during solid-phase DNA/RNA synthesis cycles [2].

Synthesis of Lipophilic Active Pharmaceutical Ingredients (APIs)

Driven by its excellent nucleophilic efficiency in O-H insertion reactions, PFBA is utilized as a primary building block for synthesizing hindered polyfluorinated ethers. Pharmaceutical manufacturers procure PFBA to introduce the highly lipophilic and metabolically stable pentafluorobenzyl moiety into drug candidates, outperforming secondary fluoroalcohols in reaction yields [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

198.01040553 g/mol

Monoisotopic Mass

198.01040553 g/mol

Boiling Point

181 °C
181.0 °C

Heavy Atom Count

13

Melting Point

37.5 °C

UNII

FYY8AJK1SP

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

440-60-8

Wikipedia

2,3,4,5,6-Pentafluorobenzyl Alcohol

Dates

Last modified: 08-15-2023

Reactive Polymorphic Nanoparticles: Preparation via Polymerization-Induced Self-Assembly and Postsynthesis Thiol-para-Fluoro Core Modification

Nicolas Busatto, Vlad Stolojan, Michael Shaw, Joseph L Keddie, Peter J Roth
PMID: 29974542   DOI: 10.1002/marc.201800346

Abstract

The use of 2,3,4,5,6-pentafluorobenzyl methacrylate (PFBMA) as a core-forming monomer in ethanolic reversible addition-fragmentation chain transfer dispersion polymerization formulations is presented. Poly[poly(ethylene glycol) methyl ether methacrylate] (pPEGMA) macromolecular chain transfer agents were chain-extended with PFBMA leading to nanoparticle formation via polymerization-induced self-assembly (PISA). pPEGMA-pPFBMA particles exhibited the full range of morphologies (spheres, worms, and vesicles), including pure and mixed phases. Worm phases formed gels that underwent a thermo-reversible degelation and morphological transition to spheres (or spheres and vesicles) upon heating. Postsynthesis, the pPFBMA cores were modified through thiol-para-fluoro substitution reactions in ethanol using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base. For monothiols, conversions were 64% (1-octanethiol) and 94% (benzyl mercaptan). Spherical and worm-shaped nano-objects were core cross-linked using 1,8-octanedithiol, which prevented their dissociation in nonselective solvents. For a temperature-responsive worm sample, cross-linking additionally resulted in the loss of the temperature-triggered morphological transition. The use of the reactive monomer PFBMA in PISA formulations presents a simple method to prepare well-defined nano-objects similar to those produced with nonreactive monomers (e.g., benzyl methacrylate) and to retain morphologies independent of solvent and temperature.


Comparison between the predicted fate of organic compounds in landfills and the actual emissions

C Oman
PMID: 11352019   DOI: 10.1021/es9812599

Abstract

Emissions of organic compounds from landfills depend on the fate of the compounds inside the landfills. This field study was used to investigate the fate in landfills of organic compounds having different physical, chemical, and biological characteristics. For this purpose, a pilot-scale landfill was constructed containing 540 m3 of ordinary household waste, 12 organic compounds were added at the top of the landfill, and leachate and landfill gas samples were continually collected and analyzed. The fate of each compound was theoretically estimated from literature data on the processes which significantly affect the compounds: sorption, dissociation, evaporation, and transformation. These processes could be described by the octanol/water coefficients, Kow, the acid dissociation constants, pKa, the Henry's law constants, H, and the potential of the compounds to be biologically transformed. The use of a ranking score system was suggested as a tool for interpreting the predicted fate of specific compounds caused by several simultaneous processes. A good correlation could be found between the measured emissions and the theoretically evaluated fate. It was concluded that the construction of a pilot-scale landfill is a useful method for studying simultaneous processes in landfills and that the emissions of organic compounds from landfills can be qualitatively predicted from literature data.


A gas chromatograph/resonant electron capture-TOF mass spectrometer for four dimensions of negative ion analytical information

V G Voinov, Y V Vasil'ev, H Ji, B Figard, J Morré, T F Egan, D F Barofsky, M L Deinzer
PMID: 15144209   DOI: 10.1021/ac030324g

Abstract

A prototype gas chromatograph (GC) electron monochromator (EM) reflectron time-of-flight (TOF) mass spectrometer has been constructed and demonstrated to simultaneously record four-dimensional resonant electron capture (REC) mass spectra (m/z, ion-intensity, electron-energy, and retention time) of electron-capturing compounds in real time. Specifically, complete REC mass spectra of all of the components in a mixture of perfluorocarboxylic acids and in a sample of pentafluorobenzyl alcohol were recorded in the GC mode. For each compound, the data enable one to distinguish different electronic states of the molecular ion and different possible decomposition pathways for each state. This new instrument can be used to obtain analytical information unrecognizable by any other mass spectrometric technique from the isomeric species of a variety of electron-capturing structures.


Inversion of substrate stereoselectivity of horse liver alcohol dehydrogenase by substitutions of Ser-48 and Phe-93

Keehyuk Kim, Bryce V Plapp
PMID: 28025168   DOI: 10.1016/j.cbi.2016.12.016

Abstract

The substrate specificities of alcohol dehydrogenases (ADH) are of continuing interest for understanding the physiological functions of these enzymes. Ser-48 and Phe-93 have been identified as important residues in the substrate binding sites of ADHs, but more comprehensive structural and kinetic studies are required. The S48T substitution in horse ADH1E has small effects on kinetic constants and catalytic efficiency (V/K
) with ethanol, but decreases activity with benzyl alcohol and affinity for 2,2,2-trifluoroethanol (TFE) and 2,3,4,5,6-pentafluorobenzyl alcohol (PFB). Nevertheless, atomic resolution crystal structures of the S48T enzyme complexed with NAD
and TFE or PFB are very similar to the structures for the wild-type enzyme. (The S48A substitution greatly diminishes catalytic activity.) The F93A substitution significantly decreases catalytic efficiency (V/K
) for ethanol and acetaldehyde while increasing activity for larger secondary alcohols and the enantioselectivity for the R-isomer relative to the S-isomer of 2-alcohols. The doubly substituted S48T/F93A enzyme has kinetic constants for primary and secondary alcohols similar to those for the F93A enzyme, but the effect of the S48T substitution is to decrease V/K
for (S)-2-alcohols without changing V/K
for (R)-2-alcohols. Thus, the S48T/F93A substitutions invert the enantioselectivity for alcohol oxidation, increasing the R/S ratio by 10, 590, and 200-fold for 2-butanol, 2-octanol, and sec-phenethyl alcohol, respectively. Transient kinetic studies and simulations of the ordered bi bi mechanism for the oxidation of the 2-butanols by the S48T/F93A ADH show that the rate of hydride transfer is increased about 7-fold for both isomers (relative to wild-type enzyme) and that the inversion of enantioselectivity is due to more productive binding for (R)-2-butanol than for (S)-2-butanol in the ternary complex. Molecular modeling suggests that both of the sec-phenethyl alcohols could bind to the enzyme and that dynamics must affect the rates of catalysis.


Structures of horse liver alcohol dehydrogenase complexed with NAD+ and substituted benzyl alcohols

S Ramaswamy, H Eklund, B V Plapp
PMID: 8172897   DOI: 10.1021/bi00183a028

Abstract

Structures of the enzyme complexed with NAD+ and 2,3,4,5,6-pentafluorobenzyl alcohol were determined by X-ray crystallography at a resolution of 2.1 A and to a refinement R value of 18.3% for a monoclinic (P2(1)) form and to 2.4 A and an R value of 18.9% for a triclinic crystal form. The pentafluorobenzyl alcohol does not react, due to electron withdrawal by the fluorine atoms. A structure with NAD+ and p-bromobenzyl alcohol in the monoclinic form was also determined at 2.5 A and an R value of 16.7%. The conformations of the subunits in the monoclinic and triclinic crystal forms are very similar. The dimer is the asymmetric unit, and a rigid body rotation closes the cleft between the coenzyme and catalytic domains upon complex formation. In the monoclinic form, this conformational change is described by a rotation of 9 degrees in one subunit and 10 degrees in the other. The pentafluoro- and p-bromobenzyl alcohols bind in overlapping positions. The hydroxyl group of each alcohol is ligated to the catalytic zinc and participates in an extensive hydrogen-bonded network that includes the imidazole group of His-51, which can act as a base and shuttle a proton to solvent. The hydroxymethyl carbon of the pentafluorobenzyl alcohol is 3.4 A from C4 of the nicotinamide ring, and the pro-R hydrogen is in a good position for direct transfer to C4. The p-bromobenzyl alcohol may react after small rotations around single bonds of the alcohol. These structures should approximate the active Michaelis-Menten complexes.


Mobility of fluorobenzyl alcohols bound to liver alcohol dehydrogenases as determined by NMR and X-ray crystallographic studies

Jon K Rubach, Bryce V Plapp
PMID: 12501206   DOI: 10.1021/bi026581h

Abstract

The relationship between substrate mobility and catalysis was studied with wild-type and Phe93Ala (F93A) horse liver alcohol dehydrogenase (ADH). Wild-type ADH binds 2,3,4,5,6-pentafluorobenzyl alcohol in one position as shown by X-ray results, and (19)F NMR shows five resonances for the fluorines of the bound alcohol. The two meta-fluorines exchange positions with a rate constant of about 4 s(-1), indicating that mobility (ring flipping) of the benzyl alcohol is relatively restricted. The wild-type enzyme binds 2,3-difluorobenzyl alcohol in two alternative conformations that are related by a ring flip and a small translation of the fluorinated benzene ring, and the (19)F NMR spectrum shows three resonances for the two bound fluorines, consistent with the two orientations. Phe-93 interacts with the bound benzyl alcohols, and the F93A substitution decreases the rate constants for hydride transfer for benzyl alcohol oxidation and benzaldehyde reduction by 7.4- and 130-fold, respectively. The structure of F93A ADH crystallized with NAD(+) and 2,3,4,5,6-pentafluorobenzyl alcohol is similar to the structure of the wild-type enzyme complex except that the pentafluorobenzyl alcohol is not found in one position. The (19)F NMR spectrum of the F93A ADH-NAD(+)-pentafluorobenzyl alcohol complex shows three resonances for the bound fluorines. Line shape analysis of the spectrum suggests the bound pentafluorobenzyl ring undergoes rapid ring-flipping at about 20 000 s(-1). The F93A substitution greatly increases the mobility of the benzyl alcohol but modestly and differentially decreases the probability that the substrate is preorganized for hydride transfer.


Crystallographic investigations of alcohol dehydrogenases

H Eklund, S Ramaswamy, B V Plapp, M el-Ahmad, O Danielsson, J O Höög, H Jörnvall
PMID: 8032158   DOI: 10.1007/978-3-0348-7330-7_27

Abstract

The structures of horse liver alcohol dehydrogenase class I in its apoenzyme form and in different ternary complexes have been determined at high resolution. The complex with NAD+ and the substrate analogue pentafluorobenzyl alcohol gives a detailed picture of the interactions in an enzyme-substrate complex. The alcohol is bound to the zinc and positioned so that the hydrogen atom can be directly transferred to the C4 atom of the nicotinamide ring. The structure of cod liver alcohol dehydrogenase with hybrid properties (functionally of class I but structurally overall closer to class III) has been determined by molecular replacement methods to 3 A resolution. Yeast alcohol dehydrogenase has been crystallized, and native data have been collected to 3 A resolution.


Atomic-resolution structures of horse liver alcohol dehydrogenase with NAD(+) and fluoroalcohols define strained Michaelis complexes

Bryce V Plapp, S Ramaswamy
PMID: 22531044   DOI: 10.1021/bi300378n

Abstract

Structures of horse liver alcohol dehydrogenase complexed with NAD(+) and unreactive substrate analogues, 2,2,2-trifluoroethanol or 2,3,4,5,6-pentafluorobenzyl alcohol, were determined at 100 K at 1.12 or 1.14 Å resolution, providing estimates of atomic positions with overall errors of ~0.02 Å, the geometry of ligand binding, descriptions of alternative conformations of amino acid residues and waters, and evidence of a strained nicotinamide ring. The four independent subunits from the two homodimeric structures differ only slightly in the peptide backbone conformation. Alternative conformations for amino acid side chains were identified for 50 of the 748 residues in each complex, and Leu-57 and Leu-116 adopt different conformations to accommodate the different alcohols at the active site. Each fluoroalcohol occupies one position, and the fluorines of the alcohols are well-resolved. These structures closely resemble the expected Michaelis complexes with the pro-R hydrogens of the methylene carbons of the alcohols directed toward the re face of C4N of the nicotinamide rings with a C-C distance of 3.40 Å. The oxygens of the alcohols are ligated to the catalytic zinc at a distance expected for a zinc alkoxide (1.96 Å) and participate in a low-barrier hydrogen bond (2.52 Å) with the hydroxyl group of Ser-48 in a proton relay system. As determined by X-ray refinement with no restraints on bond distances and planarity, the nicotinamide rings in the two complexes are slightly puckered (quasi-boat conformation, with torsion angles of 5.9° for C4N and 4.8° for N1N relative to the plane of the other atoms) and have bond distances that are somewhat different compared to those found for NAD(P)(+). It appears that the nicotinamide ring is strained toward the transition state on the path to alcohol oxidation.


Effects of cavities at the nicotinamide binding site of liver alcohol dehydrogenase on structure, dynamics and catalysis

Atsushi Yahashiri, Jon K Rubach, Bryce V Plapp
PMID: 24437493   DOI: 10.1021/bi401583f

Abstract

A role for protein dynamics in enzymatic catalysis of hydrogen transfer has received substantial scientific support, but the connections between protein structure and catalysis remain to be established. Valine residues 203 and 207 are at the binding site for the nicotinamide ring of the coenzyme in liver alcohol dehydrogenase and have been suggested to facilitate catalysis with "protein-promoting vibrations" (PPV). We find that the V207A substitution has small effects on steady-state kinetic constants and the rate of hydrogen transfer; the introduced cavity is empty and is tolerated with minimal effects on structure (determined at 1.2 Å for the complex with NAD(+) and 2,3,4,5,6-pentafluorobenzyl alcohol). Thus, no evidence is found to support a role for Val-207 in the dynamics of catalysis. The protein structures and ligand geometries (including donor-acceptor distances) in the V203A enzyme complexed with NAD(+) and 2,3,4,5,6-pentafluorobenzyl alcohol or 2,2,2-trifluoroethanol (determined at 1.1 Å) are very similar to those for the wild-type enzyme, except that the introduced cavity accommodates a new water molecule that contacts the nicotinamide ring. The structures of the V203A enzyme complexes suggest, in contrast to previous studies, that the diminished tunneling and decreased rate of hydride transfer (16-fold, relative to that of the wild-type enzyme) are not due to differences in ground-state ligand geometries. The V203A substitution may alter the PPV and the reorganization energy for hydrogen transfer, but the protein scaffold and equilibrium thermal motions within the Michaelis complex may be more significant for enzyme catalysis.


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